![molecular formula C10H16O2 B14430590 2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane CAS No. 79033-02-6](/img/structure/B14430590.png)
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane is an organic compound with a unique spiro structure. This compound is characterized by a spirocyclic framework that includes a dioxane ring fused to a nonane ring. The presence of a methylidene group at the third position and two dimethyl groups at the second position adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane can be achieved through various methods. One common approach involves the condensation of aliphatic compounds and lactones. For instance, the reaction of γ-hydroxy carboxylic acids with sodium ethoxide can yield the desired spiroketal structure . Another method involves the use of aliphatic γ,γ’-dihydroxy ketones, which are refluxed with potassium carbonate solution to form the spiroketal .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylidene group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced spiro compounds, and substituted spiroketals, depending on the reagents and conditions used.
Applications De Recherche Scientifique
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane exerts its effects involves interactions with specific molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Similar spiro structure but lacks the methylidene group.
2,2,7,7-Tetramethyl-1,6-dioxaspiro[4.4]non-3-ene: Contains additional methyl groups and a double bond in the spiro ring.
Uniqueness
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane is unique due to the presence of the methylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
79033-02-6 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
3,3-dimethyl-2-methylidene-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C10H16O2/c1-8-9(2,3)12-10(11-8)6-4-5-7-10/h1,4-7H2,2-3H3 |
Clé InChI |
ZECGPUBSFOMLIL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=C)OC2(O1)CCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




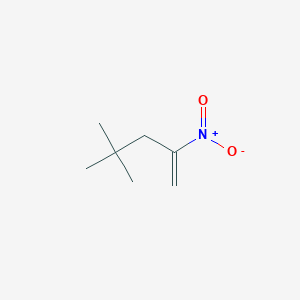
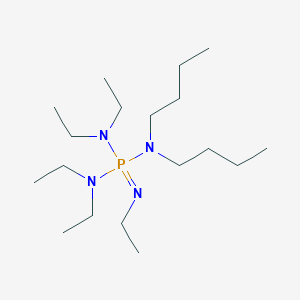
![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
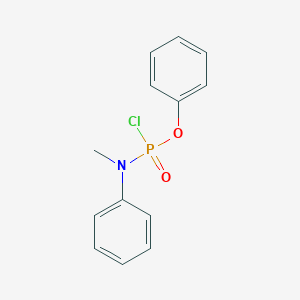
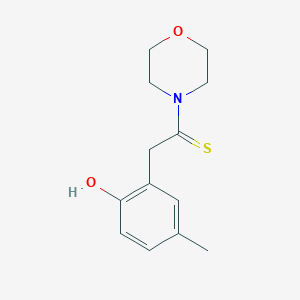
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)
![4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14430570.png)
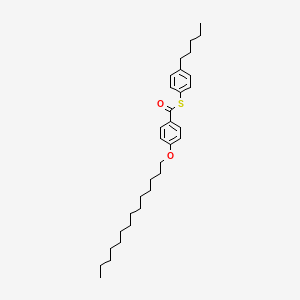

![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)


